2-[(3-Methylphenyl)sulfanyl]benzoic acid
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Overview
Description
Benzoic acid, 2-[(3-methylphenyl)thio]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3-methylphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzoic acid with 3-methylphenyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 2-[(3-methylphenyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated compounds
Scientific Research Applications
Benzoic acid, 2-[(3-methylphenyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(3-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or interfering with enzyme-substrate interactions. It may also interact with DNA and RNA, inhibiting protein synthesis and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[(2-methylphenyl)thio]-
- Benzoic acid, 2-[(4-methylphenyl)thio]-
- Benzoic acid, 2-[(3-chlorophenyl)thio]-
Uniqueness
Benzoic acid, 2-[(3-methylphenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
84964-59-0 |
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Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H12O2S/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
MACQTAIPPIPIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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